molecular formula C19H15NO3 B2671345 4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid CAS No. 728012-69-9

4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid

Cat. No. B2671345
CAS RN: 728012-69-9
M. Wt: 305.333
InChI Key: NNLJJCPGABDUGZ-UHFFFAOYSA-N
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Description

4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .


Synthesis Analysis

The synthesis of 5,6-dihydrobenzo[c]acridine-7-carboxylic acid involves the condensation of isatoic acid or 2-(2-aminophenyl)-2-oxoacetic acid with 3,4-dihydronaphthalen-1(2H)-one or 1-tetralone .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid is characterized by its three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .

Scientific Research Applications

Palladium-Catalyzed Alkoxylation

The compound is used in Palladium-Catalyzed Alkoxylation via C-H Bond Activation . This process involves the selective formation of C-O bonds using 10% Pd (OAc) 2, PhI (OAc) 2 (2 eq.) and MeOH as the best combination of oxidant and solvent . This method has been successfully applied to 5,6-dihydrobenzo[c]acridines bearing substituents at both rings A and D .

Antibacterial Agent

Acridine derivatives, including 4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid, are well-known as antibacterial agents . They have been used as effective disinfectants and anti-bacterials .

Antimalarial Agent

Acridine derivatives are also known for their antimalarial properties . They have been actively researched over the years as prospective therapeutic agents for protozoal infections .

Anticancer Agent

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer . They have been used in the treatment of various types of cancer, including human colon carcinoma, chronic myeloid leukaemia, human promyelocytic leukaemia, human cervical cancer, and breast cancer .

Alzheimer’s Disease Treatment

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for Alzheimer’s disease .

Use in Pigments, Dyes, and Sensor Devices

Acridine derivatives have been used in pigments, dyes, and sensor devices for decades . The presence of π-conjugated planar structure in polycyclic acridine derivatives has found significant applications .

Use in Organic Light-Emitting Diodes (OLEDs)

More recently, acridine motifs have found additional applications such as in Organic Light-Emitting Diodes (OLEDs) .

Use in Organic Semiconductors

Acridine derivatives have also been used in organic semiconductors .

Mechanism of Action

The mechanism of action of acridine derivatives, including 4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid, is primarily due to DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes .

Future Directions

The future directions for research on 4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid and other acridine derivatives include the development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .

properties

IUPAC Name

4-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c1-23-16-8-4-6-12-11(16)9-10-14-17(19(21)22)13-5-2-3-7-15(13)20-18(12)14/h2-8H,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLJJCPGABDUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC3=C(C4=CC=CC=C4N=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679666
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid

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